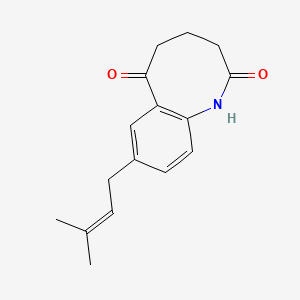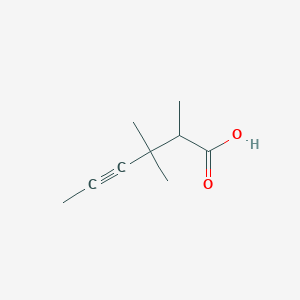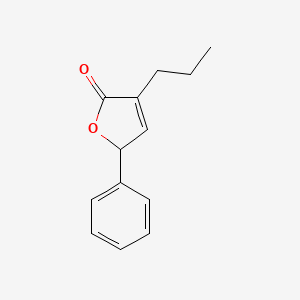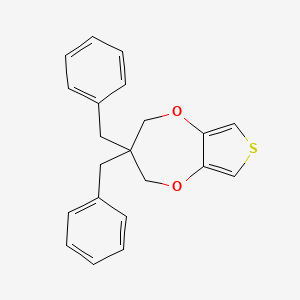![molecular formula C9H7NS5 B14245801 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- CAS No. 371970-71-7](/img/structure/B14245801.png)
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is a heterocyclic compound that features a unique structure combining an indole backbone with a pentathiepine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of 2-bromo- or 2-chloropyridines with propynyl 3,3-diethylacetal using a palladium catalyst.
Ring Closing Reaction: The intermediate product undergoes a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur, facilitating the formation of the pentathiepine ring and the indole backbone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted indole derivatives .
Aplicaciones Científicas De Investigación
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or proteins involved in cell signaling, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 6-methyl-: A simpler indole derivative with a methyl group at the 6-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
Uniqueness
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is unique due to its pentathiepine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
371970-71-7 |
|---|---|
Fórmula molecular |
C9H7NS5 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
6-methylpentathiepino[6,7-b]indole |
InChI |
InChI=1S/C9H7NS5/c1-10-7-5-3-2-4-6(7)8-9(10)12-14-15-13-11-8/h2-5H,1H3 |
Clave InChI |
XFAGGRCHHRNULP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1SSSSS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)





![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
